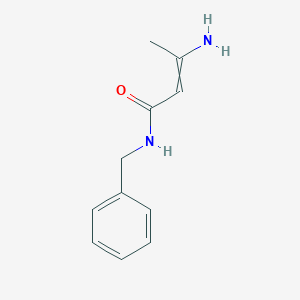

3-Amino-N-benzylbut-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

625839-46-5 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-amino-N-benzylbut-2-enamide |

InChI |

InChI=1S/C11H14N2O/c1-9(12)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3,(H,13,14) |

InChI Key |

MKLUWAYLFJRCBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NCC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino N Benzylbut 2 Enamide and Its Advanced Analogues

Precursor Design and Strategic Selection for Amidation and Condensation Reactions

The synthesis of 3-Amino-N-benzylbut-2-enamide fundamentally relies on the judicious selection of precursors that can readily undergo amidation and condensation. A key strategy involves the reaction of a β-keto ester with an amine. For the target compound, this translates to the selection of a β-keto ester like ethyl acetoacetate (B1235776) and an amine such as benzylamine (B48309).

The strategic choice of these precursors is dictated by the inherent reactivity of the functional groups. The ester group of ethyl acetoacetate serves as a suitable leaving group for the nucleophilic attack by the amine, while the keto group facilitates the formation of the stable enamine functionality. The benzylamine provides the N-benzyl substituent. The reaction between β-keto esters and amines can often be catalyzed by acids to enhance the rate of condensation. organic-chemistry.org

An alternative approach involves the use of β-enamino esters, which are themselves products of the reaction between a β-keto ester and an amine. For instance, ethyl 3-aminobut-2-enoate, derived from ethyl acetoacetate and ammonia, can be envisioned as a precursor. Subsequent N-alkylation with a benzyl (B1604629) halide or direct amidation with benzylamine could potentially yield the desired product. The use of pre-formed β-enamino esters can sometimes offer better control over the reaction and purification process.

The following table outlines potential precursor combinations for the synthesis of this compound:

| Precursor 1 | Precursor 2 | Reaction Type | Target Moiety |

| Ethyl acetoacetate | Benzylamine | Condensation/Amidation | Full this compound structure |

| Ethyl 3-aminobut-2-enoate | Benzyl bromide | N-Alkylation | N-benzyl group introduction |

| Acetoacetamide | Benzylamine | Condensation | N-benzyl enamine formation |

| Diketene | Benzylamine | Ring-opening/Amidation | Acetoacetamide intermediate formation |

Established Synthetic Routes to Enamides with Relevance to this compound Architecture

Several established synthetic routes are pertinent to the construction of the this compound scaffold. These methods provide a foundational understanding of enamide synthesis and can be adapted for the specific target molecule.

Direct Amidation and Condensation Approaches via Acylating Agents and Amines

Direct amidation and condensation represent the most straightforward conceptual approach to this compound. This can be achieved by reacting a suitable β-keto-amide or β-keto-ester with benzylamine. The reaction of ethyl acetoacetate with benzylamine, for example, directly yields ethyl 3-(benzylamino)but-2-enoate, which can then be converted to the corresponding amide. cymitquimica.com

The direct condensation of a β-keto-amide, such as acetoacetamide, with benzylamine is another viable route. These reactions are often carried out under thermal conditions or with acid catalysis to facilitate the removal of water and drive the equilibrium towards the enamine product.

A study on the synthesis of β-enamino esters demonstrated that β-keto esters react efficiently with various amines in the presence of acetic acid as a catalyst under solvent-free conditions with ultrasound irradiation, providing good yields of the corresponding β-enamino esters. organic-chemistry.org This method could be directly applicable to the synthesis of the ester precursor of this compound.

Electrophilic Activation of Amides for Enamide Formation

A more recent and powerful method for enamide synthesis involves the electrophilic activation of amides. This strategy overcomes the low electrophilicity of amides. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) in combination with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). organic-chemistry.orgnih.gov This combination acts as both an electrophilic activator and an oxidant, enabling the direct N-dehydrogenation of amides to enamides. nih.govunivie.ac.at

The proposed mechanism involves the formation of a highly reactive iminium triflate intermediate, which increases the acidity of the proton on the α-carbon to the nitrogen. nih.govchemistryviews.org Subsequent deprotonation by the strong base leads to the formation of the enamide. This method has a broad substrate scope and is characterized by its simple setup. organic-chemistry.orgnih.gov For the synthesis of this compound, a precursor like N-benzylbutanamide could potentially be dehydrogenated using this methodology.

The following table summarizes the key aspects of this method:

| Reagents | Solvent | Temperature | Key Intermediate | Yield Range |

| LiHMDS, Tf₂O | Diethyl ether | -94 °C | Iminium triflate | up to 89% organic-chemistry.org |

Palladium-Catalyzed Decarbonylation and Beta-Hydride Elimination Strategies from Aminothioesters

Palladium catalysis offers another sophisticated route to enamides starting from aminothioesters. This method involves a palladium(0)-catalyzed decarbonylation followed by a β-hydride elimination sequence. This protocol has been successfully applied to generate various enamides, including those derived from peptides, without causing epimerization at stereogenic centers. While specific examples for this compound are not documented, the general applicability of this method suggests its potential for synthesizing advanced analogues.

Advanced Catalytic Approaches in Enamide Synthesis

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of C-N bonds, which are highly relevant for enamide synthesis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for enamide formation. Palladium-catalyzed reactions, in particular, have been extensively studied. For instance, palladium-catalyzed coupling of amides with electron-deficient olefins has been developed for the stereoselective synthesis of enamides.

Another approach involves the palladium-catalyzed reaction of N-tosyl hydrazones with isonitriles and amines to produce amidines, which can be precursors or analogues of the target structure. rsc.org These multi-component reactions allow for the rapid construction of complex molecules from simple starting materials.

The following table provides examples of transition metal-catalyzed reactions relevant to enamide synthesis:

| Catalyst | Reaction Type | Substrates | Product Type |

| Palladium(II) acetate | Oxidative Amidation | Amides, Acrylates | Enamides |

| Palladium(0) complexes | Decarbonylation/β-Hydride Elimination | Aminothioesters | Enamides |

| Palladium complexes | Three-component reaction | N-tosyl hydrazones, isonitriles, amines | Amidines |

Asymmetric Synthetic Methodologies for Stereocontrol

The introduction of chirality into this compound and its advanced analogues can be achieved through several sophisticated synthetic strategies. These methods are designed to control the formation of stereocenters, leading to enantiomerically enriched or pure products. Key approaches include biocatalytic methods, the use of chiral auxiliaries, and transition-metal-catalyzed asymmetric reactions.

Biocatalytic Asymmetric Synthesis:

One of the most promising and green approaches for the synthesis of chiral amines is the use of enzymes. Transaminases, in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. While a direct enzymatic synthesis for this compound is not extensively documented, the synthesis of structurally similar compounds like 3-amino-1-phenylbutane (3-APB) provides a strong proof-of-concept. mdpi.comresearchgate.net

A multi-enzymatic cascade system has been effectively employed for the synthesis of (S)-3-APB. mdpi.comresearchgate.net This system couples a transaminase (TA) with a pyruvate (B1213749) decarboxylase (PDC). The transaminase catalyzes the transfer of an amino group from an amino donor (e.g., L-alanine) to a prochiral ketone, generating the chiral amine and pyruvate as a by-product. The unfavorable thermodynamic equilibrium of this reaction is a significant challenge. To overcome this, the PDC is used to irreversibly convert the pyruvate by-product into acetaldehyde (B116499) and carbon dioxide, thus driving the reaction towards the formation of the desired chiral amine. mdpi.com

Two different transaminases, from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA), have been studied for this purpose. The addition of PDC was shown to dramatically enhance the synthesis of the chiral amine. mdpi.comresearchgate.net Optimization of reaction conditions, such as temperature and the concentration of the amine donor, is critical for maximizing yield and enantioselectivity. For the synthesis of 3-APB, optimal conditions were found to be 30°C with a 20-fold excess of the amine donor. mdpi.com Under these conditions, yields greater than 60% and high selectivity were achieved. mdpi.comresearchgate.net Importantly, high stereoselectivity for the (S)-enantiomer was obtained, with an enantiomeric excess (ee) of around 90%. mdpi.comresearchgate.net This biocatalytic approach offers a sustainable and highly selective route to chiral amines that could be adapted for the synthesis of this compound.

| Enzyme System | Amine Donor | Key Optimization | Yield | Enantiomeric Excess (ee) |

| CviTA-PDC | L-Alanine | 30°C, 20-fold excess of amine donor | >60% | ~90% (S)-enantiomer |

| VflTA-PDC | L-Alanine | 30°C, 20-fold excess of amine donor | >60% | ~90% (S)-enantiomer |

Chiral Auxiliaries:

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. The Evans chiral auxiliary, for instance, has been successfully utilized to introduce an amino group with high enantioselectivity in the synthesis of piperidone inhibitors. nih.gov This methodology involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach could be conceptually applied to the synthesis of chiral precursors for this compound.

Transition-Metal-Catalyzed Asymmetric Synthesis:

Palladium-catalyzed reactions have shown great utility in the asymmetric synthesis of complex molecules containing nitrogen. For example, the palladium-catalyzed asymmetric dicarbofunctionalization of 1,1-disubstituted enamides has been reported for the synthesis of 3,3-disubstituted isoindolinones. rsc.org This reaction proceeds via a tandem Heck/Suzuki coupling and demonstrates broad functional group tolerance and high enantioselectivity, allowing for the creation of amide derivatives with quaternary stereocenters. rsc.org This type of methodology could be explored for the synthesis of advanced analogues of this compound featuring stereogenic centers.

Furthermore, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands represent a leading methodology for the asymmetric synthesis of various amino acids. nih.gov This approach allows for efficient deracemization and dynamic thermodynamic resolution, providing access to tailor-made amino acids. nih.gov The principles of this method could potentially be adapted for the stereocontrolled synthesis of the enamide target.

Industrial Scale-Up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure an efficient, cost-effective, and sustainable process. Process optimization is key to achieving these goals.

For biocatalytic processes, such as the transaminase-PDC system described for the synthesis of a similar chiral amine, several parameters are critical for scale-up. mdpi.com

Key Process Optimization Parameters for Biocatalytic Synthesis:

| Parameter | Consideration for Scale-Up |

| Temperature | Maintaining the optimal reaction temperature (e.g., 30°C) is crucial for enzyme activity and stability. Large-scale reactors require efficient heat exchange systems to ensure uniform temperature distribution. |

| pH | Enzymes have a narrow optimal pH range. Precise pH control is necessary throughout the reaction, which can be challenging in large volumes. |

| Reactant Concentrations | The use of a large excess of the amine donor (e.g., 20-fold) may be economically viable at the lab scale but can be costly for industrial production. Optimization to reduce the excess while maintaining high conversion rates is essential. |

| By-product Removal | The in-situ removal of by-products like pyruvate is a key driver of the reaction. The efficiency of this removal, for instance through the volatility of acetaldehyde and CO2 produced by PDC, needs to be managed effectively in a large-scale reactor to maintain the reaction equilibrium. mdpi.com |

| Enzyme Immobilization | For industrial applications, immobilizing the enzymes on a solid support can facilitate their recovery and reuse, significantly reducing costs and improving process sustainability. |

| Downstream Processing | The purification of the final product from the reaction mixture, including the removal of enzymes, unreacted substrates, and by-products, must be efficient and scalable. |

The development of a robust and scalable manufacturing process for this compound and its analogues is contingent on a thorough understanding of the reaction kinetics, thermodynamics, and the stability of the catalysts or biocatalysts involved. Continuous flow reactors are also being explored for biocatalytic processes as they can offer better control over reaction parameters and improve space-time yields.

Mechanistic Organic Chemistry of 3 Amino N Benzylbut 2 Enamide: Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactivity of the Enamide Scaffold

The reactivity of the 3-Amino-N-benzylbut-2-enamide scaffold is dictated by the interplay of its constituent functional groups: the enamine, the amide, and the benzyl (B1604629) group. The enamine moiety, characterized by the nitrogen atom conjugated to the carbon-carbon double bond, is electron-rich. This electronic nature renders the β-carbon (C3) nucleophilic and susceptible to attack by various electrophiles. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density at the β-position.

Conversely, the electron-withdrawing nature of the amide carbonyl group imparts an electrophilic character to the carbonyl carbon. This site is a target for nucleophilic attack. The presence of the nitrogen atom adjacent to the carbonyl group modulates its reactivity compared to a simple ketone.

The nitrogen atom of the amino group, possessing a lone pair of electrons, can also act as a nucleophile. Furthermore, the proton on the primary amine can be abstracted by a base, enhancing its nucleophilicity. The benzyl group, while generally stable, can influence the reactivity of the molecule through steric hindrance and electronic effects.

Pericyclic Reactions: Cycloadditions Involving the But-2-enamide (B7942871) Moiety

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a significant class of transformations for the but-2-enamide moiety.

Diels-Alder Reactions (Inverse Electron-Demand)

The enamide system of this compound can potentially act as the diene component in Diels-Alder reactions. Due to the electron-donating amino group, the enamide is an electron-rich diene, typically favoring reactions with electron-deficient dienophiles in normal electron-demand Diels-Alder cycloadditions.

For an inverse electron-demand Diels-Alder reaction, the enamide would need to react with an electron-rich dienophile. This is generally less favorable unless the electronic properties of the enamide are reversed by introducing strong electron-withdrawing groups. While specific examples involving this compound are not prevalent in the literature, the general principle suggests that modification of the enamide structure would be necessary to facilitate this type of cycloaddition.

[2+2] Cycloaddition Reactions

Enamides are known to participate in [2+2] cycloaddition reactions. A notable example is the reaction of enamides with benzyne. This reaction proceeds to form an amido-benzocyclobutane intermediate. nih.gov This process can be part of a tandem reaction sequence, where the initial [2+2] adduct undergoes a pericyclic ring-opening to an o-quinonedimethide, which can then participate in an intramolecular [4+2] cycloaddition to construct complex nitrogen heterocycles. nih.gov

The feasibility of the enamide-benzyne [2+2] cycloaddition has been established with various enamides, and the reaction conditions have been optimized. nih.gov

Table 1: Conditions for Enamide-Benzyne [2+2] Cycloaddition

| Entry | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TBAT | THF | 65 | 63 |

| 2 | TBAT | CH3CN | 80 | 62 |

| 3 | TBAT | 1,4-dioxane | 110 | 83 |

TBAT = Tetra-n-butylammonium triphenyldifluorosilicate. Data derived from studies on similar enamide systems. nih.gov

This methodology provides a powerful tool for the rapid assembly of complex molecular architectures from simple enamide precursors. nih.gov

Sigmatropic Rearrangements and Electrocyclizations

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orglibretexts.org The this compound structure could theoretically undergo such rearrangements under specific conditions. For instance, a libretexts.orglibretexts.org-sigmatropic rearrangement, such as a Claisen or Cope rearrangement, would require a different substitution pattern. wikipedia.org

However, wikipedia.orglibretexts.org-sigmatropic rearrangements are plausible for derivatives of this enamide. wikipedia.orgorganicchemistrydata.org For example, if the nitrogen atom were part of an ylide structure, a wikipedia.orglibretexts.org-rearrangement could occur. The Wittig rearrangement, an anionic wikipedia.orglibretexts.org sigmatropic rearrangement of an allylic ether, provides a conceptual parallel. libretexts.org A novel wikipedia.orglibretexts.org-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines to N-allylhydroxylamines has been reported, highlighting the potential for such transformations on similar scaffolds. researchgate.net

Electrocyclization, another type of pericyclic reaction, involves the formation of a sigma bond between the ends of a conjugated system. The but-2-enamide moiety itself is too short for a thermally allowed 4π electrocyclization, which would proceed via a disrotatory motion and be sterically hindered. Photochemically, a conrotatory 4π electrocyclization might be possible.

Redox Transformations: Oxidation and Reduction Pathways

The functional groups within this compound allow for a range of oxidation and reduction reactions.

Reduction:

Catalytic Hydrogenation: The carbon-carbon double bond can be readily reduced to the corresponding saturated butanamide using catalytic hydrogenation (e.g., H₂, Pd/C). This would yield 3-Amino-N-benzylbutanamide.

Hydrogenolysis: The N-benzyl group can be cleaved by hydrogenolysis (e.g., H₂, Pd(OH)₂/C), which would result in 3-Aminobut-2-enamide. A combination of these conditions could lead to the fully saturated and debenzylated product, 3-aminobutanamide.

Amide Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the molecule into the corresponding diamine.

Oxidation:

Epoxidation: The electron-rich double bond can be epoxidized using peroxy acids like m-CPBA. The resulting epoxide would be a versatile intermediate for further transformations.

Dihydroxylation: The alkene can be dihydroxylated to form the corresponding diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

Oxidation of the Amino Group: The primary amino group could be oxidized to various functionalities, such as nitroso or nitro groups, although this might be accompanied by side reactions at other sites.

Substitution Reactions on Amino and Benzyl Functional Groups

Amino Group: The primary amino group is a key site for functionalization.

N-Acylation: The amine can react with acid chlorides or anhydrides to form the corresponding N-acylated derivative.

N-Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. This can proceed to give the secondary or tertiary amine, or even a quaternary ammonium (B1175870) salt.

Condensation Reactions: The amino group can condense with aldehydes or ketones to form imines (Schiff bases).

Benzyl Group: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution.

Nitration, Halogenation, Sulfonation, Friedel-Crafts Reactions: Standard electrophilic aromatic substitution reactions can be performed on the benzene (B151609) ring. The directing effects of the alkylamide substituent would need to be considered. It would act as an ortho-, para-director and an activating group.

Radical Chemistry and Cross-Coupling Mechanisms

Extensive research into the radical chemistry and cross-coupling mechanisms involving the specific compound this compound has not yielded detailed findings within the public domain. While the broader class of enamides is known to participate in a variety of radical and cross-coupling reactions, specific studies detailing the behavior of this compound in these transformations are not presently available.

The general reactivity of the enamide functional group suggests potential pathways for radical and cross-coupling reactions. Enamides can act as versatile substrates in modern synthetic methodologies due to the electronic nature of the enamine-like double bond, which can engage with radical species and organometallic catalysts.

General Reactivity of Enamides in Radical Chemistry:

Enamides have been shown to undergo transformations through single-electron chemistry, often initiated by photoredox catalysis. In these processes, the enamide can be involved in radical additions. For instance, the generation of radical intermediates can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the double bond of the enamide system. The regioselectivity of such additions is a key aspect of their synthetic utility.

General Reactivity of Enamides in Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of enamides. These reactions typically involve the coupling of the enamide, acting as a nucleophile or an electrophile, with various partners. For example, palladium catalysts have been successfully employed for the intermolecular alkylation of enamides with α-bromo carbonyl compounds, leading to the formation of multi-substituted alkene products. The development of specialized ligands has been crucial in expanding the scope and efficiency of these transformations.

The general mechanism for such palladium-catalyzed cross-coupling reactions often involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. The specific nature of the enamide substrate, the coupling partner, and the catalytic system (palladium precursor, ligand, base, and solvent) all play critical roles in the outcome of the reaction.

While these general principles of enamide reactivity provide a framework for predicting the potential behavior of this compound, the absence of specific experimental data for this compound means that its precise reactivity profile in radical and cross-coupling reactions remains to be experimentally determined and reported in the scientific literature.

Derivatization and Complex Functionalization of 3 Amino N Benzylbut 2 Enamide

Strategic Modifications of the N-Benzyl Moiety

The N-benzyl group in 3-Amino-N-benzylbut-2-enamide serves as a crucial element for both steric and electronic modulation of the molecule. Its modification can be approached through several strategic avenues, including substitution on the aromatic ring and complete replacement of the benzyl (B1604629) group.

A primary strategy for modifying the N-benzyl moiety involves electrophilic aromatic substitution on the phenyl ring. Depending on the directing effects of any existing substituents, a range of functional groups can be introduced. For instance, nitration followed by reduction can yield amino-substituted analogues, which can be further derivatized. Friedel-Crafts acylation or alkylation can introduce new carbon-carbon bonds, expanding the molecular framework.

Alternatively, the entire N-benzyl group can be cleaved and replaced. Reductive debenzylation, commonly achieved through catalytic hydrogenolysis, provides the corresponding primary amide. This intermediate can then be subjected to N-alkylation or N-arylation with a variety of electrophiles to introduce different substituents. uniovi.es The choice of catalyst and reaction conditions is critical to ensure chemoselectivity, preserving the enamide functionality. uniovi.es Oxidative methods for debenzylation can also be employed, offering an alternative synthetic route. uniovi.es

Furthermore, the synthesis of novel analogues can be achieved by starting from different primary amines in the initial amide formation step. This approach allows for the direct incorporation of a wide range of substituents at the nitrogen atom, bypassing the need for debenzylation and re-functionalization. For instance, using para-substituted benzylamines can introduce electron-donating or electron-withdrawing groups, which can fine-tune the electronic properties of the entire molecule. nih.gov

| Modification Strategy | Reagents and Conditions | Expected Outcome |

| Aromatic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group on the benzyl ring |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group on the benzyl ring |

| Reductive Debenzylation | H₂, Pd/C | Cleavage of the N-benzyl group to yield the primary amide |

| N-Alkylation of Primary Amide | Alkyl halide, Base | Introduction of a new N-alkyl substituent |

Functional Group Transformations at the C3-Amino Position

The C3-amino group of this compound is a key nucleophilic center, making it amenable to a variety of functional group transformations. These modifications can significantly alter the chemical properties and potential biological activity of the molecule.

One of the most straightforward transformations is the acylation of the amino group to form the corresponding N-acyl derivatives. This can be achieved using a wide range of acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This transformation not only introduces a new functional group but also modulates the electronic nature of the enamine system.

Another important reaction is the formation of sulfonamides through the reaction of the amino group with sulfonyl chlorides. The resulting sulfonamides are known for their distinct chemical and biological properties. The choice of the sulfonyl chloride allows for the introduction of various aryl or alkyl substituents.

Furthermore, the C3-amino group can participate in condensation reactions with aldehydes and ketones to form imines or Schiff bases. These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines. This provides a pathway to introduce a wide array of substituents at the C3-nitrogen atom.

| Transformation | Reagents and Conditions | Product Class |

| N-Acylation | Acetyl chloride, Triethylamine | N-Acyl-3-aminobut-2-enamide |

| N-Sulfonylation | Toluenesulfonyl chloride, Pyridine | N-Sulfonyl-3-aminobut-2-enamide |

| Imine Formation | Benzaldehyde, Catalytic acid | N-Benzylidene-3-aminobut-2-enamide |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl-3-aminobut-2-enamide |

Regioselective and Stereoselective Functionalization of the Enamide Double Bond

The enamide double bond in this compound is an electron-rich system, making it susceptible to attack by various electrophiles. The regioselectivity of these reactions is influenced by the electronic effects of the amino and amide groups.

Metal-catalyzed functionalization of enamides provides a powerful tool for the regioselective introduction of new substituents. nih.gov For example, palladium-catalyzed hydroamidation of alkynes can be a method for the stereoselective synthesis of Z-enamides. organic-chemistry.org While the target molecule is already an enamide, related palladium-catalyzed cross-coupling reactions could potentially be adapted for C-C or C-heteroatom bond formation at the double bond.

Furthermore, the enamide double bond can undergo addition reactions. For instance, under Brønsted acid catalysis, enamides can react with various nucleophiles at the α-carbon, leading to highly substituted products with excellent control of regioselectivity. nih.gov This reactivity can be harnessed to introduce a variety of functional groups at the C2 position.

Stereoselective synthesis is another important aspect of enamide functionalization. Hydrogen-bonding control has been shown to be effective in the stereospecific synthesis of Z-enamides from α-amino ketones and alkynyl esters. rsc.org While this pertains to the synthesis of the enamide itself, similar principles of non-covalent interaction control could be explored for stereoselective additions to the existing double bond.

| Reaction Type | Catalyst/Reagent | Position of Functionalization |

| α-Carbon Addition | Brønsted Acid, Nucleophile | C2 |

| Metal-Catalyzed C-H Functionalization | Metal Catalyst (e.g., Rh, Pd) | C2 or C4 |

| Cycloaddition Reactions | Dienophile | C2 and C3 |

Scaffold Diversification through Cascade and Domino Reactions

Cascade and domino reactions offer an efficient strategy for the rapid construction of complex molecular architectures from simple starting materials. wikipedia.org The reactive functional groups of this compound make it a suitable substrate for such transformations, leading to significant scaffold diversification.

A cascade reaction could be initiated by the functionalization of one of the reactive sites, which then triggers a series of subsequent intramolecular reactions. wikipedia.org For example, an initial intermolecular reaction at the enamide double bond could be followed by an intramolecular cyclization involving either the C3-amino group or the N-benzyl amide nitrogen. This can lead to the formation of various heterocyclic scaffolds.

Organocatalysis can also be employed to initiate cascade reactions. For instance, the reaction of enamides with α,β-unsaturated iminium ions, though sometimes requiring base assistance, can lead to the formation of new C-C bonds and the potential for subsequent cyclizations. researchgate.net The development of such organocatalytic cascade reactions allows for the synthesis of complex molecules with high stereoselectivity. acs.org

Radical-mediated cascade reactions represent another powerful approach. The addition of a radical to the enamide double bond can initiate a cyclization cascade, leading to the formation of highly functionalized heterocyclic systems. researchgate.net These reactions are often conducted under mild conditions and can tolerate a wide range of functional groups.

The application of these cascade and domino strategies to this compound can lead to a diverse range of novel molecular scaffolds, which would be difficult to access through traditional stepwise synthesis. nih.gov

| Cascade/Domino Strategy | Key Transformation | Resulting Scaffold |

| Intramolecular Cyclization | Michael addition followed by cyclization | Fused heterocyclic systems |

| Organocatalytic Cascade | Enamine/iminium ion reaction sequence | Polycyclic structures |

| Radical-Mediated Cascade | Radical addition and subsequent cyclization | Functionalized heterocycles |

Advanced Spectroscopic and Structural Elucidation of 3 Amino N Benzylbut 2 Enamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of 3-Amino-N-benzylbut-2-enamide derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.

In β-enaminones, the presence of tautomers and geometric isomers (E/Z) is a key area of investigation. The chemical shifts of the vinyl proton and the amine (N-H) proton are particularly diagnostic. For instance, in related N-aryl enaminones, the ¹H NMR chemical shifts for the N-H proton can be significantly influenced by intramolecular hydrogen bonding, often appearing in the range of 14.2–15.9 ppm, which is considerably downfield compared to typical amine protons. acs.org This strong deshielding is indicative of a resonance-assisted hydrogen bond (RAHB) between the amine proton and the carbonyl oxygen.

The configuration around the C=C double bond can be determined by Nuclear Overhauser Effect (NOE) experiments. For example, irradiation of the N-H proton should result in an NOE enhancement of the vinyl proton in the Z-isomer, where these protons are in close proximity.

¹³C NMR Spectroscopy provides complementary information. The chemical shifts of the carbonyl carbon and the two olefinic carbons are characteristic of the enaminone system. In a study of various α-heterocyclic ketones and their enaminone tautomers, the carbonyl carbon (C=O) of the enaminone form was found to resonate in the range of 179–191 ppm, which is distinct from the enolic carbon of the corresponding enol tautomers (161–171 ppm). rsc.org This clear distinction allows for the unambiguous identification of the predominant tautomer in solution.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives. For instance, an HMBC experiment would show a correlation between the N-H proton and the carbonyl carbon, confirming the intramolecular hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for β-Enaminone Derivatives

| Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| N-H | 14.2 - 15.9 acs.org | - |

| C=C-H (vinyl) | 5.0 - 6.0 | 90 - 110 |

| C=O | - | 179 - 191 rsc.org |

| C=C (substituted) | - | 150 - 165 |

| Benzyl (B1604629) CH₂ | 4.3 - 4.8 | 45 - 50 |

| Aromatic C-H | 7.0 - 7.5 | 125 - 130 |

| Methyl (on butene chain) | 1.9 - 2.2 | 20 - 25 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. This is essential for confirming the identity of a newly synthesized compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of these compounds. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which is useful for determining the molecular weight.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For N-benzyl substituted compounds, a characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often appears as a prominent peak in the spectrum. core.ac.uknih.gov

Another common fragmentation pathway for amides is the cleavage of the amide bond. For this compound, this could lead to the formation of a benzylaminyl radical and an acylium ion. The McLafferty rearrangement is also a possibility if the alkyl chain length allows for the transfer of a γ-hydrogen to the carbonyl oxygen. libretexts.org In a study on the fragmentation of peptides with benzyl-aminated lysyl residues, a charge-directed elimination reaction was observed, leading to the dissociation of a benzylic or tropylium (B1234903) carbocation. core.ac.uknih.gov

Table 2: Potential Mass Spectrometry Fragmentation Ions for this compound

| Ion | m/z (calculated) | Description |

| [M]⁺• | 204.12 | Molecular Ion |

| [M+H]⁺ | 205.13 | Protonated Molecule |

| [C₇H₇]⁺ | 91.05 | Benzyl/Tropylium Cation |

| [M-C₇H₇]⁺ | 113.06 | Loss of Benzyl Radical |

| [C₈H₈NO]⁺ | 146.06 | Acylium ion from amide cleavage |

X-ray Diffraction Crystallography for Solid-State Structural Determination

For this compound derivatives, X-ray crystallography can unambiguously confirm the E/Z configuration of the double bond and the conformation of the amide group. A study on para-substituted derivatives of N-benzyl-3-methylbut-2-enamide provided detailed crystal structures. nih.gov These studies often reveal the presence of strong intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen, which is a key feature of the β-enaminone system. acs.org This interaction leads to the formation of a stable six-membered pseudo-ring, which significantly influences the planarity and electronic properties of the molecule.

The crystal packing is determined by intermolecular forces, which can include hydrogen bonds, van der Waals interactions, and π-π stacking interactions between the aromatic rings. These interactions play a crucial role in the physical properties of the solid material.

Table 3: Illustrative Crystallographic Parameters for a β-Enaminone Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| R-factor | 0.045 |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in the molecule and its electronic structure.

Infrared (IR) and Raman Spectroscopy are used to identify the characteristic vibrational modes of the functional groups in this compound derivatives. The IR spectrum will show a strong absorption band for the C=O stretching vibration, typically in the range of 1640-1680 cm⁻¹. The N-H stretching vibration is also a key feature. In the case of strong intramolecular hydrogen bonding, the N-H stretching band is often broad and shifted to lower wavenumbers (around 2600-2800 cm⁻¹) compared to a free N-H group (around 3400 cm⁻¹). acs.org The C=C stretching vibration of the enamine system is usually observed around 1550-1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. β-Enaminones typically exhibit strong absorption bands in the UV region due to π-π* transitions within the conjugated system. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of the substituents. For N-aryl enaminones derived from dimedone, bathochromic (red) shifts were observed in comparison with aliphatic enaminones, indicating that the aromatic ring acts as an electron donor to the enaminone system. rsc.org The UV-Vis spectra of these compounds can be influenced by the solvent polarity and pH.

Table 4: Characteristic Spectroscopic Data for β-Enaminone Derivatives

| Spectroscopic Technique | Characteristic Feature | Typical Range |

| IR Spectroscopy | C=O Stretch | 1640 - 1680 cm⁻¹ |

| N-H Stretch (H-bonded) | 2600 - 2800 cm⁻¹ acs.org | |

| C=C Stretch | 1550 - 1600 cm⁻¹ | |

| UV-Vis Spectroscopy | π-π* Transition (λ_max) | 250 - 350 nm |

Hyphenated Techniques for Comprehensive Analytical Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for obtaining detailed structural information on individual components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound derivatives. LC can separate the target compound from impurities or a mixture of derivatives, and the MS detector provides molecular weight and structural information for each separated component. A stability study of an anticonvulsant enaminone derivative utilized LC-MS to identify degradation products, demonstrating the utility of this technique in analyzing the stability and purity of these compounds. nih.gov The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through controlled fragmentation of the parent ions. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives. However, derivatization may be necessary to increase the volatility of the compounds for GC analysis.

Other hyphenated techniques such as LC-NMR can provide unparalleled structural elucidation by directly coupling the separation power of LC with the detailed structural information from NMR. This is especially useful for the analysis of complex mixtures where isolation of individual components is challenging.

The combination of these advanced spectroscopic and analytical techniques provides a comprehensive and detailed understanding of the structure, conformation, and properties of this compound and its derivatives, which is essential for their further development and application in various fields of chemistry.

Computational Chemistry and Theoretical Investigations of 3 Amino N Benzylbut 2 Enamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For 3-Amino-N-benzylbut-2-enamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p) or higher, would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. researchgate.netnih.gov

This analysis would yield crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally indicates higher reactivity. nih.gov

The analysis would also generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are key to predicting sites of chemical interaction.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | - | Indicates electron-donating ability |

| Energy of LUMO | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

Note: The table above is illustrative of the data that would be generated. Specific values for this compound are not available in the searched literature.

Reaction Mechanism Elucidation through Transition State Modeling and Potential Energy Surface Mapping

Computational chemistry provides profound insights into how chemical reactions occur. For this compound, theoretical studies could elucidate its formation mechanism or its reactivity in various chemical transformations. This involves mapping the potential energy surface (PES) for a given reaction. mdpi.com

The process begins by identifying the starting materials (reactants) and final materials (products). Computational methods are then used to locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. mdpi.com The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

By mapping the entire reaction coordinate, a potential energy surface can be constructed, showing the energy of the system as a function of the geometric changes during the reaction. mdpi.com This allows chemists to understand the step-by-step molecular mechanism, identify any intermediate structures, and predict the feasibility of a proposed reaction pathway under different conditions. nih.gov

Conformational Analysis and Stereochemical Preference Studies

Due to the presence of several rotatable single bonds, this compound can exist in various spatial arrangements or conformations. A computational conformational analysis would systematically explore these possibilities to identify the most stable conformers (those with the lowest energy). A study on the related compound 3-amino-1-phenyl-2-buten-1-onato demonstrated that factors like intramolecular hydrogen bonding and resonance effects are key in determining the stability of different conformers. researchgate.net

Such a study for this compound would involve rotating the key dihedral angles (for instance, around the C-N and C-C single bonds) and calculating the energy at each step. This generates a rotational energy profile that reveals the energy barriers between different conformers. The analysis would also consider the E/Z stereochemistry around the C=C double bond, confirming the preferred isomeric form. Identifying the global minimum energy conformation is crucial, as it represents the most likely structure of the molecule and is the starting point for further computational studies like docking.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. An MD simulation of this compound would solve Newton's equations of motion for the atoms of the molecule, often placed in a simulated environment like a box of water molecules to mimic physiological conditions.

This would allow researchers to observe:

Conformational Flexibility: How the molecule flexes, bends, and changes its shape over nanoseconds or microseconds.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds.

Stability of Complexes: If the molecule were bound to a target protein, MD could be used to assess the stability of the binding pose over time.

These simulations provide a bridge between static computational models and the dynamic reality of molecular systems.

In Silico Predictions for Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are used to predict how a ligand (like this compound) might bind to the active site of a biological target, such as a protein or enzyme.

The process involves:

Obtaining the 3D structure of the target protein, usually from a database like the Protein Data Bank.

Using a docking software (e.g., AutoDock) to place the 3D structure of this compound into the protein's binding site in numerous possible orientations and conformations.

A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose, predicting the most favorable binding mode.

The results would predict the binding energy and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. While no specific docking studies have been published for this compound, studies on similar structures have successfully used this approach to identify potential biological targets and explain structure-activity relationships.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-1-phenyl-2-buten-1-onato |

| E/Z isomers |

| Reactants |

| Products |

Applications in Advanced Chemical Synthesis and Materials Science Research

3-Amino-N-benzylbut-2-enamide as a Key Building Block in Heterocycle Synthesis

The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of this compound allows for its cyclization with various reagents to form a multitude of heterocyclic rings.

Pyridazines: While direct synthesis examples using this compound are not extensively documented, the general synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazines. wikipedia.orgorganic-chemistry.orgnih.govnih.gov The enamine functionality in this compound could potentially be hydrolyzed to a β-ketoamide, which could then react with hydrazine (B178648) derivatives to form the pyridazine (B1198779) ring.

Pyrazoles: The synthesis of pyrazoles from β-dicarbonyl compounds and hydrazines is a well-established method. youtube.com β-Enaminoamides, like this compound, can serve as precursors to pyrazoles. The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and elimination of water. nih.govcapes.gov.br The reaction of the enamine with hydrazine hydrate (B1144303) would lead to the formation of the corresponding pyrazole (B372694) derivative.

Oxazaborines, Diazaborinones, and Triazaborines: Research has shown that β-enaminoamides can react with diazonium salts to form various boron-containing heterocycles, including oxazaborines, diazaborinones, and triazaborines. This suggests a potential pathway for the utilization of this compound in the synthesis of these specialized heterocyclic systems.

Uracil (B121893) Derivatives: The synthesis of uracil and its derivatives can be achieved through various routes, often involving the condensation of a urea (B33335) equivalent with a three-carbon component. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed, the structural components of the enamide could potentially be modified and cyclized with a suitable reagent like an isocyanate to form the uracil ring.

Quinolones: Quinolones are a significant class of heterocyclic compounds with broad applications. nih.govnih.gov Their synthesis often involves the cyclization of anilines with β-ketoesters or related compounds. mdpi.com The β-ketoamide structure, which can be derived from this compound, is a key intermediate in several quinolone synthesis pathways, such as the Conrad-Limpach reaction.

Hydantoins: Hydantoins are typically synthesized from α-amino acids or their derivatives. researchgate.netresearchgate.netnih.govorganic-chemistry.orggoogle.com The Urech hydantoin (B18101) synthesis, for instance, involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. researchgate.netresearchgate.net While this compound is a β-amino amide derivative, its structural similarity to α-amino amides suggests potential, albeit less conventional, pathways for its conversion to hydantoin-like structures or related five-membered heterocycles.

Pyrazolopyrimidines: These fused heterocyclic systems are often synthesized from aminopyrazole precursors. Given that this compound can be a precursor to pyrazoles, it is conceivable that the resulting pyrazole could be further functionalized and cyclized to form pyrazolopyrimidine derivatives.

Imidazopyridines: The synthesis of imidazopyridines typically involves the reaction of 2-aminopyridine (B139424) derivatives with α-halocarbonyls or other suitable C2 synthons. nih.govorganic-chemistry.org While a direct role for this compound is not immediately apparent, its versatile functionality could potentially be harnessed to construct intermediates suitable for imidazopyridine synthesis.

Phenanthrolines: Phenanthroline derivatives are important ligands in coordination chemistry. Their synthesis often involves multi-step procedures. While a direct application of this compound in classical phenanthroline syntheses is not established, the development of novel synthetic routes could potentially incorporate such versatile building blocks.

Construction of Fused and Spirocyclic Systems

The reactivity of the enamine and amide functionalities in this compound provides opportunities for its use in the construction of more complex molecular architectures, including fused and spirocyclic systems. organic-chemistry.orgenamine.net

Fused Heterocycles: The presence of two reactive sites allows for tandem reactions where an initial intermolecular reaction is followed by an intramolecular cyclization to form a fused ring system. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to a heterocycle derived from the enamide core.

Spirocyclic Compounds: Spirocycles, which contain a single atom as the junction of two rings, are of increasing interest in medicinal chemistry. digitellinc.comnih.gov The carbonyl group of the amide in this compound could potentially serve as a key site for the formation of a spirocyclic center through reactions like the Staudinger [2+2] cycloaddition. digitellinc.com

Integration into Polymeric and Advanced Materials Development

The ability of this compound to undergo polymerization reactions opens up possibilities for its use in the development of novel polymers and advanced materials. Enamines, in general, can participate in various polymerization processes. masterorganicchemistry.commakingmolecules.comwikipedia.org The presence of the vinyl group and the amide functionality in this compound suggests that it could act as a monomer in addition or condensation polymerization reactions. The resulting polymers could possess interesting properties due to the presence of the polar amide groups and the aromatic benzyl (B1604629) substituent, potentially leading to applications in areas such as specialty plastics, coatings, and functional materials.

Exploration as Ligands in Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms in this compound can act as donor atoms, allowing the molecule to function as a ligand and form coordination complexes with various metal ions. β-Enaminone ligands and their metal complexes have been shown to have diverse applications, including as catalysts in organic synthesis. researchgate.net The coordination of a metal to this compound could modulate its reactivity and enable its use in catalytic transformations. The specific stereochemistry and electronic properties of the resulting metal complexes would determine their potential applications in asymmetric catalysis and other areas of coordination chemistry.

Precursor Role in the Development of Specialty Chemicals

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of specialty chemicals. Through various chemical transformations, the enamine and amide functionalities can be modified to introduce new functional groups and build more complex molecular structures. This adaptability allows for the targeted synthesis of compounds with specific properties for use in pharmaceuticals, agrochemicals, and other fine chemical industries.

Future Directions and Emerging Research Avenues for 3 Amino N Benzylbut 2 Enamide

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 3-Amino-N-benzylbut-2-enamide and its derivatives is a paramount area of future research. Current synthetic methods often rely on traditional approaches that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. The principles of green chemistry offer a framework for designing more sustainable processes. unibo.itnih.gov

Future investigations will likely focus on several key strategies:

Catalytic Approaches: The exploration of novel catalysts that can promote the synthesis of this compound with high atom economy and energy efficiency is crucial. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions and exhibit high selectivity. mdpi.com The application of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, also presents a promising avenue. mdpi.com

Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic solvents is a core tenet of green chemistry. Research into solvent-free reaction conditions or the use of greener alternatives like water, ionic liquids, or deep eutectic solvents will be instrumental in reducing the environmental footprint of the synthesis.

Renewable Feedstocks: Investigating the use of renewable starting materials to produce the precursors of this compound will contribute to a more sustainable chemical industry.

A comparative look at potential green synthetic approaches is presented in the table below:

| Synthetic Approach | Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification and engineering of suitable enzymes (e.g., transaminases). mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased yields. mdpi.com | Optimization of reaction parameters and scalability. |

| Solvent-Free Reactions | Reduced solvent waste, simplified purification. | Development of solid-state and melt-phase reaction methodologies. |

Chemo- and Regioselective Catalysis for Complex Molecule Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. Future research in this area will concentrate on the development of highly chemo- and regioselective catalytic transformations. nih.gov

Key research avenues include:

Asymmetric Catalysis: The introduction of chirality into molecules is often critical for their biological activity. Developing catalytic systems that can achieve high enantioselectivity in reactions involving this compound will be a major focus.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthetic pathways. Research into catalytic methods for the selective C-H activation of this compound will open up new avenues for creating diverse molecular architectures.

Multi-component Reactions: Designing one-pot, multi-component reactions that utilize this compound as a key component will enhance synthetic efficiency and reduce waste.

The following table highlights potential catalytic transformations for the synthesis of complex molecules from this compound:

| Catalytic Transformation | Desired Outcome | Potential Catalysts |

| Asymmetric Hydrogenation | Enantiomerically enriched amino amides. | Chiral transition metal complexes (e.g., Rhodium, Ruthenium). |

| Palladium-Catalyzed Cross-Coupling | Arylated or vinylated derivatives. | Palladium complexes with specialized phosphine ligands. |

| Organocatalysis | Metal-free synthesis of chiral heterocyclic compounds. | Chiral amines, phosphoric acids, or thioureas. |

Mechanistic Studies of Unprecedented Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the transformations of this compound is fundamental to controlling its reactivity and developing novel synthetic applications. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

Areas of particular interest include:

Tautomerism and Isomerization: Investigating the factors that influence the tautomeric equilibrium and geometric isomerization of this compound will provide insights into its reactivity.

Reaction Intermediates: The identification and characterization of transient intermediates in catalytic cycles and other reactions will be crucial for optimizing reaction conditions and predicting outcomes.

Kinetic and Thermodynamic Studies: Performing detailed kinetic and thermodynamic studies will provide quantitative data on reaction rates and equilibria, enabling a more rational design of synthetic protocols.

Advanced Integrated Computational-Experimental Approaches

The synergy between computational chemistry and experimental studies is becoming increasingly powerful in modern chemical research. For this compound, integrated computational-experimental approaches will accelerate the discovery and development of its applications. mdpi.com

Future research will leverage these integrated approaches to:

Predict Reactivity and Selectivity: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to predict the most likely sites of reaction and the stereochemical outcomes of catalytic transformations.

Design Novel Catalysts: Using computational screening to identify promising catalyst candidates for specific transformations of this compound before embarking on extensive experimental work.

Elucidate Reaction Mechanisms: Combining experimental data with computational modeling to build detailed and accurate models of reaction pathways.

The table below illustrates the potential of integrated computational-experimental workflows:

| Computational Method | Experimental Technique | Combined Goal |

| Density Functional Theory (DFT) | In-situ Spectroscopy (NMR, IR) | Elucidation of reaction mechanisms and identification of key intermediates. |

| Molecular Docking | X-ray Crystallography | Understanding enzyme-substrate interactions for biocatalytic applications. |

| Virtual Screening | High-Throughput Experimentation | Accelerated discovery of new catalysts and reaction conditions. |

Exploration of Novel Supramolecular Assemblies and Material Architectures

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, opens up possibilities for its use in the construction of novel supramolecular assemblies and functional materials. mdpi.com

Emerging research in this area will likely explore:

Crystal Engineering: Systematically studying the crystallization behavior of this compound and its derivatives to design and synthesize crystalline materials with desired properties, such as specific packing arrangements or porosity.

Self-Assembling Systems: Investigating the self-assembly of this compound in solution to form well-defined nanostructures, such as gels, fibers, or vesicles.

Functional Materials: Incorporating this compound into polymers or metal-organic frameworks (MOFs) to create materials with applications in areas such as sensing, catalysis, or drug delivery. A study on para-substituted derivatives of N-benzyl-3-methylbuten-2-enamides has already demonstrated their potential antibacterial activity, suggesting a promising avenue for the development of new therapeutic agents. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Amino-N-benzylbut-2-enamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves a multi-step process, including amidation and enamine formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

- Temperature control : Maintaining 0–5°C during enamine formation minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can X-ray crystallography and NMR spectroscopy resolve the structural ambiguities of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for refinement. For example, SHELXL refines hydrogen atom positions using riding models and anisotropic displacement parameters for non-H atoms .

- NMR : Assign peaks via 2D experiments (e.g., HSQC, HMBC). The enamide’s conjugated system deshields protons (δ 6.5–7.5 ppm for aromatic protons; δ 8.2 ppm for NH) .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Methodological Answer : Hydrogen bonding and π-π stacking dominate. Use graph set analysis (Etter’s method) to classify interactions:

- N–H···O : Between amide NH and carbonyl groups (D = 2.8–3.2 Å, θ = 150–170°) .

- C–H···π : Benzyl groups interact with adjacent aromatic rings (distance ~3.5 Å) .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Target selection : Screen against kinases or GPCRs using molecular docking (AutoDock Vina) .

- Assay types :

- Enzyme inhibition : Measure IC50 via fluorescence polarization .

- Cell viability : MTT assay (IC50 calculation) .

- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying statistical tests (e.g., ANOVA) to identify outliers .

- Structural validation : Re-synthesize disputed compounds and validate purity (HPLC >98%) .

- Dose-response curves : Ensure consistent assay conditions (e.g., pH, temperature) .

Q. How can SHELX programs resolve challenges in refining twinned or low-resolution crystal data for this compound?

- Methodological Answer :

- Twinning detection : Use SHELXL’s TWIN command to identify twin laws (e.g., pseudo-merohedral twinning) .

- Low-resolution data : Apply restraints (e.g., DELU for bond distances) and refine with riding hydrogen models .

- Validation : Check R-factors (R1 < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

Q. What computational methods predict the reactivity and stability of this compound in solution?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO-LUMO gaps for redox stability .

- MD simulations : Simulate solvation in explicit water (AMBER force field) to study hydrolysis kinetics .

Q. How do substituents on the benzyl group influence the compound’s supramolecular assembly?

- Methodological Answer :

- Comparative crystallography : Synthesize analogs (e.g., -Cl, -NO2 substituents) and analyze packing via Mercury CSD .

- Thermal analysis : DSC/TGA measures stability differences (e.g., melting points vary by 20–30°C with electron-withdrawing groups) .

Q. What experimental and computational approaches identify biological targets of this compound?

- Methodological Answer :

Q. How can researchers leverage hydrogen-bonding patterns to design co-crystals with improved solubility?

- Methodological Answer :

- Co-former selection : Use GRAS compounds (e.g., succinic acid) with complementary H-bond donors/acceptors .

- Stoichiometry : Optimize molar ratios (1:1 or 1:2) via phase solubility diagrams .

- Dissolution testing : Compare intrinsic solubility (μg/mL) in biorelevant media (FaSSIF/FeSSIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.